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Monatin

Sweetener potency Sensory evaluation Food formulation

Monatin (CAS 146142-94-1), commonly known as arruva, is a naturally occurring, zero-calorie, non-proteinogenic amino acid high-intensity sweetener isolated from the root bark of Sclerochiton ilicifolius, a shrub native to the Transvaal region of South Africa. The compound possesses two chiral centers (C2 and C4), yielding four stereoisomers, of which the (2R,4R)-configuration exhibits the most intense sweetness.

Molecular Formula C14H16N2O5
Molecular Weight 292.29 g/mol
CAS No. 146142-94-1
Cat. No. B176783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonatin
CAS146142-94-1
Synonyms(2S,4S)-4-hydroxy-4-(indol-3-ylmethyl)glutamic acid
2-amino-4-carboxy-4-hydroxy-5-(3-indolyl)pentanoic acid
4-hydroxy-4-(indol-3-ylmethyl)glutamic acid
monatin
Molecular FormulaC14H16N2O5
Molecular Weight292.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(CC(C(=O)O)N)(C(=O)O)O
InChIInChI=1S/C14H16N2O5/c15-10(12(17)18)6-14(21,13(19)20)5-8-7-16-11-4-2-1-3-9(8)11/h1-4,7,10,16,21H,5-6,15H2,(H,17,18)(H,19,20)/t10-,14-/m0/s1
InChIKeyRMLYXMMBIZLGAQ-HZMBPMFUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monatin (CAS 146142-94-1) Procurement Guide: Potency, Purity, and Performance Data for the Natural High-Intensity Sweetener Arruva


Monatin (CAS 146142-94-1), commonly known as arruva, is a naturally occurring, zero-calorie, non-proteinogenic amino acid high-intensity sweetener isolated from the root bark of Sclerochiton ilicifolius, a shrub native to the Transvaal region of South Africa [1]. The compound possesses two chiral centers (C2 and C4), yielding four stereoisomers, of which the (2R,4R)-configuration exhibits the most intense sweetness [2]. The (2R,4R)-monatin salt has a measured sweetness potency of approximately 3100 at 5% sucrose equivalent (SE), placing it among the most potently sweet naturally occurring substances reported to date [3]. Monatin contains no carbohydrate, no sugar, and contributes negligible food energy, distinguishing it from nutritive sweeteners such as sucrose [1].

Why Generic High-Intensity Sweetener Substitution Fails for Monatin-Based Formulations


Monatin cannot be treated as a drop-in replacement for other high-intensity sweeteners (HIS) such as rebaudioside A, sucralose, or aspartame because its potency, taste quality, stereochemical specificity, and stability profile differ fundamentally from all major in-class alternatives. With a potency of ~3100 at 5% SE, monatin exceeds sucralose (~500–600× sucrose) by approximately 5–6-fold and rebaudioside A (~200–300× sucrose) by over 10-fold, making simple mass-for-mass substitution calculations invalid [1][2]. Critically, monatin undergoes rapid photodegradation in beverage systems, with most parent compound disappearing after exposure equivalent to four days of UV light, and degradation is accelerated by trace metal ions—liabilities not shared by photostable sweeteners such as sucralose or rebaudioside A [3][4]. Its indole core also introduces degradation products including 3-formylindole and indole-3-carboxylic acid that can generate malodorous byproducts, demanding dedicated formulation and packaging strategies [3]. Furthermore, sweetness intensity is exquisitely stereoisomer-dependent: the (2R,4R)-isomer is intensely sweet, whereas the (2S,4S)-isomer exhibits far lower potency [5], meaning that procurement of isomerically impure material yields unpredictable and suboptimal sweetening performance.

Quantitative Evidence Guide: Verified Differentiation of Monatin (CAS 146142-94-1) Against Closest Sweetener Comparators


Sweetness Potency of R,R-Monatin (~3100 at 5% SE) Versus Sucralose (~500–600× Sucrose): A 5–6-Fold Advantage

The (2R,4R)-monatin sodium hydrogen salt exhibits a sweetness potency of approximately 3100 at 5% sucrose equivalent (SE) and approximately 2700 at 8% SE, as determined by two-alternative forced-choice (2-AFC) discrimination testing with 69 tasters in room-temperature (21 °C) water [1]. By comparison, sucralose—the most widely used synthetic high-intensity sweetener—has a well-established potency of approximately 500–600 times that of sucrose [2]. This represents a potency advantage of approximately 5–6-fold for monatin over sucralose at the 5% SE reference point. The concentration-response relationship for R,R-monatin followed a hyperbolic curve defined as SE = 26.7 × [monatin]/(69.6 + [monatin]), where SE is percent sucrose equivalent and [monatin] is in mg/L [1]. The practical implication is that sweetness equivalent to 10% w/v sucrose—the sweetness level of a typical full-calorie soft drink—is readily achievable using monatin as the sole sweetener [1].

Sweetener potency Sensory evaluation Food formulation

Clean Taste Profile: Absence of Bitter, Metallic, Acidic, Astringent, or Licorice Aftertaste Versus Saccharin and Steviol Glycosides

Cargill's patent application explicitly states that monatin, unlike several other high-intensity sweeteners, has no bitter, metallic, acidic, or astringent aftertaste [1]. It is further described as possessing a cleaner taste than saccharin and lacking the licorice aftertaste sometimes associated with stevia-based sweeteners (rebaudioside A and stevioside) [1]. By contrast, saccharin is widely documented to elicit a dose-dependent bitter and metallic aftertaste detectable by approximately 25% of the population at normal use levels [2], and steviol glycoside extracts are characterized by licorice off-notes and lingering bitterness that limit their use as sole sweeteners in many food applications [3]. Monatin's taste profile has been described as close to sucrose, with quick sweetness onset, a clean sweet taste, and no noticeable aftertaste .

Sensory science Taste quality Off-taste mitigation

Stereoisomer-Dependent Sweetness: (2R,4R)-Isomer is the Most Potent; (2S,4S)-Isomer is Far Less Sweet

Monatin possesses two chiral centers (C2 and C4), generating four stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). Tasting trials conducted on all four optically pure stereoisomers confirmed that three of them taste sweet, but the (2R,4R)-isomer exhibits the most intense sweetness, whereas the (2S,4S)-isomer—previously reported as the natural isomer—demonstrates a far lower sweetness than earlier literature suggested [1][2]. The (2R,4R)-isomer was confirmed as the sweetest through single-crystal X-ray structure analysis of the monatin potassium salt [1]. The natural (2S,4S)-monatin was originally reported with a sweetness potency of 1200–1400× sucrose [1]; the (2R,4R)-isomer by contrast reaches potencies above 3000 at 5% SE [3]. Natural monatin extracted from the plant has been shown to actually contain all four stereoisomers [2], underscoring the critical importance of isomer-specific procurement specifications.

Stereochemistry Isomer purity Sweetener procurement specification

Comparative Thermal Stability: Monatin is Claimed More Heat-Stable Than Aspartame

Cargill's patent application states that monatin is more stable than aspartame [1]. Aspartame has a well-characterized stability limitation: its half-life at pH 7 is only several days at room temperature, and at 100 °C, thermal degradation rate constants range from 0.045 day⁻¹ at pH 4 to 0.827 day⁻¹ at pH 7, making it unsuitable for products requiring prolonged thermal processing or neutral-pH shelf stability [2][3]. In contrast, monatin is reported to maintain sweetening performance under conditions that would degrade aspartame [1]. However, monatin has its own distinct stability liabilities: at 50 °C and pH 7, the entire quantity of monatin can convert within three hours, resulting in complete loss of sweet taste [4]. Monatin is therefore best formulated under acidic conditions (pH < 5) and with protection from elevated temperatures and light exposure [5].

Thermal stability Shelf-life Beverage processing

Preclinical Safety Package: No Carcinogenicity in Two-Year Rat Study; NOAEL Values Support Favorable Margin of Exposure

The (2R,4R)-monatin salt has been subjected to an extensive suite of OECD-compliant preclinical safety studies. In a 90-day dietary toxicity study in Sprague-Dawley rats, the NOAEL was established at 20,000 ppm for female rats (approximately 1544 mg/kg bw/day) and 35,000 ppm for male rats (approximately 2368 mg/kg bw/day) [1]. In a 90-day dietary study in Beagle dogs, the NOAEL was 35,000 ppm for female dogs (approximately 1101 mg/kg bw/day) and <5000 ppm for male dogs (approximately <151 mg/kg bw/day), with the lower male NOAEL driven by testicular effects observed in all treated male groups [2]. In a combined chronic toxicity (one-year) and carcinogenicity (two-year) study in Sprague-Dawley rats, no evidence of carcinogenicity was detected at dietary concentrations up to 40,000 ppm, and the NOAEL was 20,000 ppm (1080 mg/kg bw/day male; 1425 mg/kg/day female) for chronic toxicity and 5000 ppm (238 mg/kg bw/day male; 302 mg/kg/day female) for the carcinogenicity phase [3]. Long-term ingestion effects were predominantly on the urinary system (electrolyte/pH imbalances, renal calculi, mineralization, hyperostosis, increased severity of chronic progressive nephropathy) at the highest dose [3]. This preclinical package exceeds the data publicly available for many commercially established natural high-potency sweeteners at comparable stages of development.

Toxicology Safety assessment Regulatory submission

Application Scenarios Where Monatin's Evidence-Based Differentiation Drives Scientific and Industrial Value


Zero-Calorie Carbonated Soft Drink Requiring 10% Sucrose Equivalent Sweetness from a Single Sweetener

For developers of full-sweetness, zero-calorie carbonated soft drinks targeting the sweetness intensity of a 10% w/v sucrose solution, monatin can serve as the sole sweetener. The concentration-response curve (SE = 26.7 × [monatin]/(69.6 + [monatin])) predicts that sweetness levels equivalent to 10% sucrose and above are readily achievable without blending . Competing natural sweeteners such as rebaudioside A (~200–300× sucrose) would require substantially higher mass loading and often exhibit bitterness and licorice off-notes that necessitate blending with other sweeteners or taste modulators . Monatin's potency advantage (~3100 at 5% SE) and clean taste profile without bitter, metallic, or licorice aftertaste make it uniquely suited for premium-positioned, clean-tasting diet soft drinks where simplicity of ingredient declaration is desired.

Phenylketonuria (PKU)-Compatible Sweetener Formulation

Monatin is an indole-based amino acid derivative that contains no phenylalanine, unlike aspartame, which is a dipeptide of L-aspartic acid and L-phenylalanine methyl ester . Aspartame-containing products must carry a mandatory warning label for individuals with phenylketonuria in many jurisdictions, and its use is contraindicated in products specifically formulated for PKU patients . For manufacturers developing PKU-compatible sweetened products (medical foods, dietary supplements, or consumer products marketed to the inborn-error-of-metabolism community), monatin offers a high-potency, zero-calorie sweetening solution that eliminates phenylalanine exposure entirely, addressing a documented formulation gap in the high-intensity sweetener landscape.

High-Potency Natural Sweetener Research and Structure-Activity Relationship Studies

Monatin's four stereoisomers with distinct sweetness potencies make it a unique tool compound for investigating sweet taste receptor (T1R2/T1R3) structure-activity relationships. The fact that three of four stereoisomers are intensely sweet, with the (2R,4R)-configuration being the most potent (~3100 at 5% SE) and the (2S,4S)-configuration being far less sweet than previously reported , provides a stereochemical probe set that can be used to map receptor binding requirements. The availability of all four optically pure stereoisomers via the chemoenzymatic synthesis route enables controlled comparative studies that cannot be performed with single-isomer sweeteners such as sucralose or rebaudioside A. Additionally, the indole pharmacophore shared with 6-chloro-D-tryptophan (another high-potency sweetener, ~1300× sucrose) offers a scaffold for medicinal chemistry exploration .

Photoprotected-Ready Beverage Development Leveraging Monatin–Steviol Glycoside Synergy

Patent literature demonstrates that combining monatin with rebaudioside A at low levels (rebaudioside A ≤ 30 ppm; monatin ≤ 4 ppm) provides sweetness characteristics exceeding those predicted by the Beidler equation, and the combination reduces the sweetness linger associated with monatin alone . This synergy enables formulation of beverages with reduced monatin loading, partially mitigating monatin's photodegradation liability—since most monatin disappears after four days of UV-equivalent light exposure in a model lemon-lime beverage —while still leveraging monatin's superior sweetness potency and clean taste. For industrial users, this combination approach documented in Cargill patent WO2012083251A1 and EP2793615A4 provides a formulation pathway that balances potency, taste quality, and practical stability in clear-bottle beverage applications where monatin alone would have unacceptable shelf-life.

Technical Documentation Hub

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